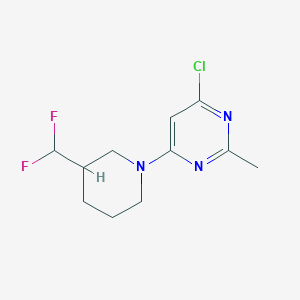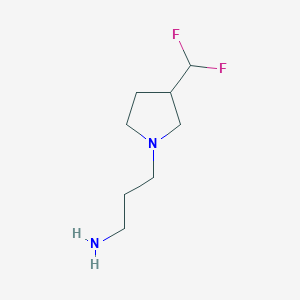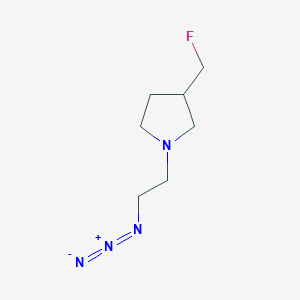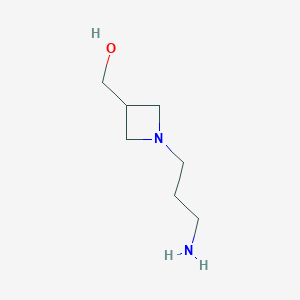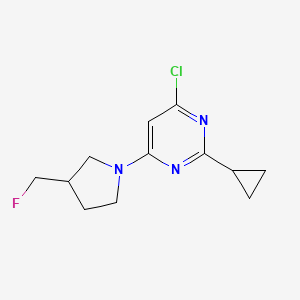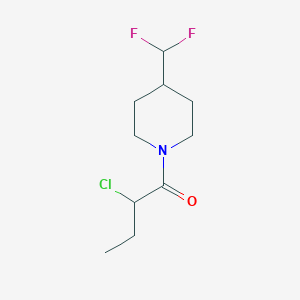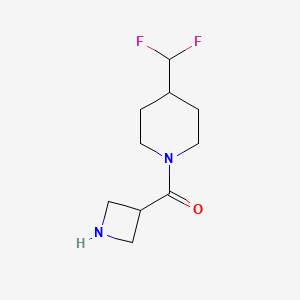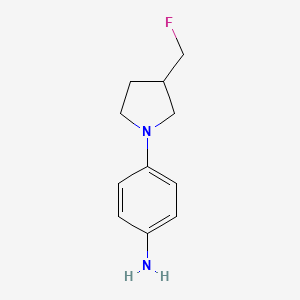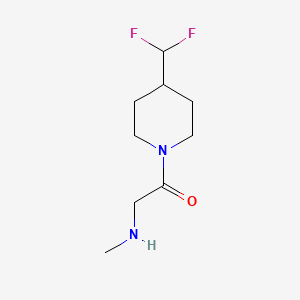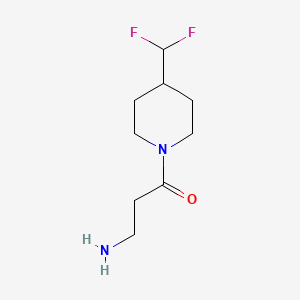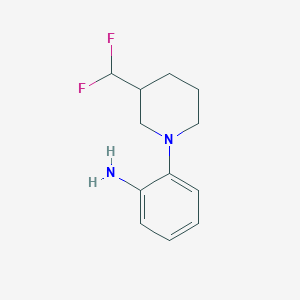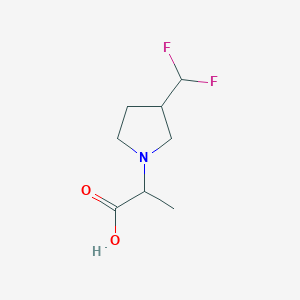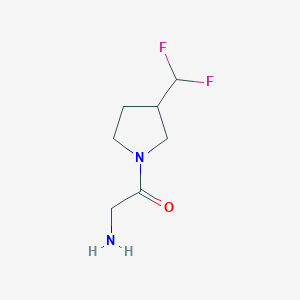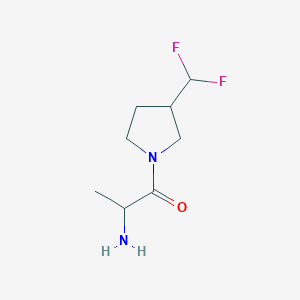
2-氨基-1-(3-(二氟甲基)吡咯烷-1-基)丙-1-酮
描述
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H14F2N2O and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗真菌应用
与“2-氨基-1-(3-(二氟甲基)吡咯烷-1-基)丙-1-酮”相似的化合物已被合成并测试了对植物病原真菌的活性。 这些化合物表现出中等至优异的活性 。 这表明“2-氨基-1-(3-(二氟甲基)吡咯烷-1-基)丙-1-酮”有可能用于开发新的抗真菌剂。
药物发现
吡咯烷环是“2-氨基-1-(3-(二氟甲基)吡咯烷-1-基)丙-1-酮”结构的一部分,被药物化学家广泛用于获得用于治疗人类疾病的化合物 。 这表明“2-氨基-1-(3-(二氟甲基)吡咯烷-1-基)丙-1-酮”可能成为药物发现中的一个有价值的支架。
酶抑制
与“2-氨基-1-(3-(二氟甲基)吡咯烷-1-基)丙-1-酮”相似的化合物已被开发为α-葡萄糖苷酶 (AG) 和醛糖还原酶 (ALR2) 的双靶点抑制剂 。 这表明“2-氨基-1-(3-(二氟甲基)吡咯烷-1-基)丙-1-酮”有可能用于开发新的酶抑制剂。
抗癌应用
虽然与“2-氨基-1-(3-(二氟甲基)吡咯烷-1-基)丙-1-酮”没有直接关系,但具有类似结构的化合物已被合成并使用小鼠黑色素瘤细胞系测试其抗癌活性 。 这表明“2-氨基-1-(3-(二氟甲基)吡咯烷-1-基)丙-1-酮”有可能用于开发新的抗癌剂。
作用机制
The compound’s structure and properties can influence its interaction with biological targets, its distribution in the body, and its overall pharmacokinetics . Environmental factors such as temperature, pH, and the presence of other molecules can also affect these interactions and the compound’s stability .
生化分析
Biochemical Properties
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially influencing the binding affinity and activity of these proteins . Additionally, the difluoromethyl group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in biochemical studies .
Cellular Effects
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific receptors or enzymes can lead to changes in downstream signaling pathways, ultimately affecting cellular responses such as proliferation, differentiation, and apoptosis . Moreover, its impact on gene expression can result in altered protein synthesis and metabolic activity within the cells .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to fit into the active sites of certain enzymes, potentially inhibiting or activating their activity . Additionally, the difluoromethyl group can enhance the compound’s binding affinity and specificity for its target molecules . These interactions can lead to changes in gene expression, resulting in altered cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by the presence of the difluoromethyl group, which can protect it from rapid metabolic degradation . Over extended periods, the compound may undergo gradual degradation, leading to a decrease in its efficacy and potential changes in its biochemical effects . Long-term studies have shown that prolonged exposure to the compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in gene expression . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism .
Metabolic Pathways
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic fate. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or alter its biochemical activity . Additionally, the presence of the difluoromethyl group can affect the compound’s metabolic flux, potentially influencing the levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within the cell . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects . The presence of targeting signals within the compound’s structure can influence its subcellular distribution and activity .
属性
IUPAC Name |
2-amino-1-[3-(difluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c1-5(11)8(13)12-3-2-6(4-12)7(9)10/h5-7H,2-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUZERDIFQOUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


